Increased Lipophilicity (LogP) Versus 3-(2-Phenylethyl) Analog Drives Membrane Permeability and CNS Potential
The target compound exhibits a measured LogP of 4.35, compared to a predicted ACD/LogP of 2.81 for the 3-(2-phenylethyl) analog (CAS 162519-32-6) . This difference of 1.54 log units corresponds to an approximately 35-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity. Such a shift places the target compound in a favorable range for passive membrane permeation and potential CNS exposure, whereas the phenylethyl analog falls below the typical threshold for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 4.35 (measured, vendor datasheet) |
| Comparator Or Baseline | 3-(2-Phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 162519-32-6): ACD/LogP 2.81 |
| Quantified Difference | ΔLogP = +1.54 (approx. 35-fold higher partition coefficient) |
| Conditions | Target compound LogP sourced from Fluorochem product specification; comparator LogP from ACD/Labs Percepta prediction via ChemSpider. As measured and predicted values originate from different methodologies, direct cross-study comparison should be interpreted with appropriate caution. |
Why This Matters
Higher lipophilicity can expand the compound's utility to assays requiring passive cell penetration or blood-brain barrier models, where the phenylethyl analog would be disfavored.
